3-(4-methoxybenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione - 1206997-79-6

3-(4-methoxybenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Catalog Number: EVT-2511527
CAS Number: 1206997-79-6
Molecular Formula: C24H18N4O4
Molecular Weight: 426.432
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is a xanthine analog identified as a highly selective antagonist for the adenosine A2B receptor. [] It exhibits over 370-fold selectivity for the A2B receptor with a binding affinity (Ki) of 1 nM. []

Relevance: The structural similarity between this compound and 3-(4-methoxybenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione lies in the shared presence of the 3-phenyl-1,2,4-oxadiazole moiety. Both compounds incorporate this heterocycle within their structures, although linked to different core scaffolds. This shared feature suggests potential similarities in their binding interactions with biological targets. Furthermore, both compounds are designed as antagonists for specific biological targets, highlighting a commonality in their pharmacological profiles. []

OSIP339391

Compound Description: Chemically named as a pyrrolopyrimidine analog, OSIP339391 acts as a potent and selective adenosine A2B receptor antagonist. [] This compound demonstrates a binding affinity (Ki) of 0.41 nM for the A2B receptor, showcasing its high potency. [] While exhibiting slightly lower selectivity compared to compound 1 (70-fold), it surpasses compound 1 in binding affinity. []

Relevance: Although OSIP339391 doesn't directly share the same heterocycle as 3-(4-methoxybenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione, it falls under the same broad category of heterocyclic antagonists targeting the adenosine A2B receptor. This categorization emphasizes their shared pharmacological target and suggests potential similarities in their binding modes and interactions with the A2B receptor. The research highlights the exploration of diverse heterocyclic scaffolds, including quinazolines like the main compound and pyrrolopyrimidines like OSIP339391, in the pursuit of potent and selective A2B antagonists. [] This emphasizes the significance of heterocyclic chemistry in drug discovery for this specific target.

Compound Description: These various heterocyclic compounds represent a collection of adenosine A2B receptor antagonists with a range of selectivities and affinities. [] Their selectivity for the A2B receptor ranges from 10-fold to 160-fold, while their binding affinities vary from 3 nM to 112 nM. []

Relevance: The main compound, 3-(4-methoxybenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione, shares its classification as a quinazoline analog with one of the groups mentioned. This shared chemical class underscores the relevance of quinazoline scaffolds in developing adenosine A2B receptor antagonists. Furthermore, the research emphasizes the exploration of various heterocyclic structures, including triazoles, aminothiazoles, and pyrimidin-2-amines, alongside quinazolines, highlighting the diversity of chemical structures capable of interacting with the A2B receptor. []

Properties

CAS Number

1206997-79-6

Product Name

3-(4-methoxybenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

IUPAC Name

3-[(4-methoxyphenyl)methyl]-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione

Molecular Formula

C24H18N4O4

Molecular Weight

426.432

InChI

InChI=1S/C24H18N4O4/c1-31-18-10-7-15(8-11-18)14-28-23(29)19-12-9-17(13-20(19)25-24(28)30)22-26-21(27-32-22)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,25,30)

InChI Key

DEWJVLMHPJAPFP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5)NC2=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.